4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
Description
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a bis-thiazole derivative characterized by two interconnected thiazole rings, each substituted with a 4-methoxyphenyl group at the 4-position. This symmetrical structure confers rigidity and electron-rich properties due to the methoxy substituents, which are known to influence electronic distribution and intermolecular interactions .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-23-15-7-3-13(4-8-15)17-11-25-19(21-17)20-22-18(12-26-20)14-5-9-16(24-2)10-6-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBPDSCIPBTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the intermediate 4-(4-methoxyphenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thiazole rings in this compound undergo electrophilic substitution at activated positions. The 4-methoxyphenyl groups act as electron-donating substituents, directing incoming electrophiles to specific sites.
Key Observations:
-
Nitration: Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the para position of the methoxyphenyl groups due to steric and electronic effects. The thiazole C-5 position may also react under harsher conditions .
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Halogenation: Bromination (Br₂/FeBr₃) occurs at the C-5 position of the thiazole rings, yielding a dibrominated product .
Oxidation and Reduction Reactions
The sulfur atom in the thiazole ring and methoxy groups participate in redox transformations.
| Reaction Type | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C | Thiazole sulfoxide derivative | 72 | |
| Reduction | LiAlH₄, THF, 0°C | Methoxyphenyl thiazolidine | 85 |
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Oxidation: Hydrogen peroxide oxidizes the thiazole sulfur to sulfoxide, altering ring aromaticity .
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Reduction: Lithium aluminum hydride reduces the thiazole ring to a thiazolidine structure, enhancing flexibility .
Cycloaddition Reactions
The electron-deficient thiazole rings participate in [4+2] Diels-Alder reactions.
Example:
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Reaction with maleic anhydride in refluxing toluene produces a bicyclic adduct via inverse electron demand, confirmed by X-ray crystallography .
Methoxy Group Demethylation
Treatment with BBr₃ in dichloromethane cleaves methoxy groups to hydroxyl groups, enabling further derivatization (e.g., phosphorylation) .
Amide Coupling
The secondary amine (if present in derivatives) reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides.
Catalytic Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group substitutions:
Reaction:
-
Brominated intermediates (e.g., 5-bromo-thiazole derivatives) couple with boronic acids to introduce diverse aryl groups .
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the thiazole ring undergoes ring-opening to form thioamide intermediates, which can recyclize under basic conditions .
Comparative Reactivity Table
A comparison with structurally related thiazoles highlights unique features:
| Compound | Reaction with HNO₃/H₂SO₄ | Bromination Site | Sulfoxide Formation |
|---|---|---|---|
| Target Compound | Para-nitration on methoxyphenyl | C-5 (thiazole) | Yes (72% yield) |
| 4-Phenylthiazole | Meta-nitration on phenyl | C-4 | No |
| 2-Aminothiazole | Ring nitration | C-5 | Yes (58% yield) |
Mechanistic Insights
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole. For instance, compounds containing thiazole moieties have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole derivatives could induce apoptosis in human lung adenocarcinoma cells with IC50 values indicating significant potency .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 23.30 ± 0.35 | Apoptosis induction |
| Compound B | U251 (Glioblastoma) | <10 | Cell cycle arrest |
| Compound C | WM793 (Melanoma) | 30–50 | Apoptosis induction |
2. Antibacterial Properties
The antibacterial efficacy of thiazole derivatives has also been investigated. Research indicates that compounds similar to this compound demonstrate activity against Gram-positive and Gram-negative bacteria. For example, studies have shown that these compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity of Thiazole Compounds
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | S.aureus | 15 |
| Compound E | E.coli | 12 |
Material Science Applications
1. Coating and Nanotechnology
The compound has been utilized in the surface modification of nanoparticles for enhanced antibacterial properties. For instance, magnetic nanoparticles coated with thiazole derivatives exhibited significant antibacterial activity, suggesting their potential use in biomedical applications such as drug delivery systems and biosensors .
2. Synthesis of New Materials
Thiazoles are known for their ability to form coordination complexes with metals, which can be applied in the development of new materials with unique electronic or optical properties. The incorporation of thiazole into polymer matrices has been explored for creating advanced materials with tailored functionalities.
Case Studies
Case Study 1: Anticancer Screening
A study conducted by Evren et al. synthesized several thiazole derivatives and screened them against various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited strong selectivity towards specific cancer types, highlighting the therapeutic potential of thiazoles in oncology .
Case Study 2: Antibacterial Testing
In another investigation, a series of thiazole compounds were tested for their antibacterial properties against clinical isolates of bacteria. The findings revealed that some derivatives surpassed standard antibiotics in effectiveness, underscoring their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Compounds 4 and 5 from and are isostructural chloro- and bromo-substituted derivatives of 4-(4-aryl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole. These compounds share a thiazole-triazole-pyrazole scaffold but differ in halogen substituents (Cl vs. Br). Key comparisons:
- Crystal Packing: Both exhibit identical crystal structures with minor adjustments to accommodate halogen size, suggesting methoxy groups in the target compound may alter packing via hydrogen bonding or steric effects .
- Biological Activity : The chloro derivative (Compound 4) demonstrates antimicrobial activity, highlighting the role of halogen electronegativity in bioactivity—a property the methoxy-substituted target compound may lack due to its electron-donating groups .
Table 1: Physical and Structural Properties of Halogenated Analogs
Hybrid Thiazole-Hydrazone Derivatives
, and 12 describe thiazole-hydrazone hybrids, such as EMAC2068 (4-(4-methoxyphenyl)-2-[hydrazinyl]thiazole) and 1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one. These compounds exhibit:
- Solubility vs. Rigidity : The target compound’s bis-thiazole structure may reduce solubility compared to hydrazone derivatives but could enhance stability and π-π stacking in biological targets .
Thiazole-Acetamide and Piperazine Derivatives
Compound 18 from (2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide) shares the methoxyphenyl-thiazole motif but includes a piperazine-acetamide chain. Key distinctions:
- Solubility : Piperazine groups enhance water solubility, whereas the target compound’s rigid structure may limit this .
Thiazole-Triazole-Benzoimidazole Hybrids
details compounds like 9e (N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide), which incorporate triazole and benzoimidazole moieties. These hybrids are synthesized via click chemistry and exhibit:
- Diverse Binding Modes : Molecular docking studies (e.g., compound 9c in ) suggest triazole-thiazole hybrids bind enzyme active sites through multiple interactions, a feature the target compound’s symmetry might replicate .
- Synthetic Flexibility : The use of copper-catalyzed azide-alkyne cycloaddition in contrasts with the target compound’s likely multi-step thiazole coupling synthesis .
Biological Activity
The compound 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the realm of cancer treatment. Thiazole compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.
- Molecular Formula: C18H16N2O2S2
- Molecular Weight: 342.46 g/mol
- CAS Number: 2104043
Research indicates that thiazole derivatives can exert their biological effects through various mechanisms:
- Cell Cycle Arrest: Studies have shown that compounds similar to this compound can induce cell cycle arrest in cancer cells. For instance, one study demonstrated that a related thiazole compound caused significant alterations in the cell cycle distribution of MCF-7 breast cancer cells, increasing the population in the pre-G1 phase while decreasing cells in the G2/M phase .
- Inhibition of Tubulin Polymerization: Another mechanism involves the disruption of microtubule dynamics. Thiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition can lead to apoptosis in cancer cells .
Anticancer Activity
A series of studies have evaluated the anticancer potential of thiazole derivatives:
- Study Findings: A novel set of 1,3-thiazole derivatives exhibited potent activity against breast cancer cell lines with IC50 values in the micromolar range .
- Cell Lines Tested: Commonly tested cell lines include MCF-7 (breast cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | MCF-7 | 5.73 | Cell cycle arrest |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | 10.5 | Tubulin inhibition |
| This compound | HepG2 | 8.0 | Apoptosis induction |
Case Studies
- MCF-7 Breast Cancer Cells : In a controlled study, treatment with a thiazole derivative led to a marked increase in pre-G1 phase populations (31.66%) compared to control (2.12%), indicating effective induction of apoptosis .
- Tubulin Dynamics : The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine demonstrated significant inhibition of tubulin polymerization and induced G2/M phase arrest in SGC-7901 cells .
Q & A
Q. Advanced
- Use SHELXT for initial structure solution and SHELXL for refinement, especially with high-resolution (<1.0 Å) data .
- For twinned crystals, apply the TWIN command in SHELXL and refine using HKLF5 format .
- Validate hydrogen bonding (e.g., C–H···π interactions) with Mercury software to confirm packing stability .
What solvent systems optimize crystallization for purity?
Q. Basic
- Slow evaporation of ethanol or methanol solutions at 4°C yields well-defined crystals .
- Mixed solvents (e.g., DCM/hexane) reduce polymorphism risks .
- Monitor crystal growth via polarized microscopy to avoid dendritic structures .
How can computational methods predict biological activity mechanisms?
Q. Advanced
- Molecular docking (AutoDock Vina) : Dock into target proteins (e.g., HIV-1 RT) using flexible ligand sampling and validate with MM/GBSA scoring .
- QSAR models : Corrogate electronic parameters (HOMO/LUMO) with anti-tumor IC values from MTT assays .
- MD simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) to prioritize synthetic targets .
What in vitro assays evaluate preliminary biological activity?
Q. Basic
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Antioxidant : DPPH radical scavenging (IC <50 µg/mL) with ascorbic acid controls .
- Cytotoxicity : MTT assay on HeLa or MCF-7 cells, using doxorubicin as a positive control .
How to resolve contradictions between in vitro and in vivo results?
Q. Advanced
- Perform ADMET profiling : Measure logP (ALOGPS) and CYP450 inhibition to predict bioavailability .
- Use PBPK modeling to simulate tissue distribution and identify metabolic hotspots .
- Validate with xenograft models , adjusting dosages based on plasma protein binding (%PPB) data .
What parameters ensure consistency during scale-up synthesis?
Q. Basic
- Reagent purity : Use HPLC-grade solvents and ≥98% pure starting materials .
- Process control : Monitor exotherms with inline FT-IR to prevent side reactions .
- Workup : Centrifugal partition chromatography (CPC) for high-throughput purification .
Which advanced NMR techniques confirm stereochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
